(R)-3-(5-(2-Aminopropyl)-7-cyanoindolin-1-yl)propyl benzoate (2R,3R)-2,3-dihydroxysuccinate is a complex organic compound that belongs to the class of indole derivatives. This compound exhibits potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The structural complexity and the presence of various functional groups suggest diverse applications in scientific research, particularly in drug development and synthesis.
This compound can be synthesized from simpler organic precursors through various chemical reactions. The synthesis often involves the use of specific reagents and catalysts to facilitate the formation of the desired molecular structure.
This compound can be classified under:
The synthesis of (R)-3-(5-(2-Aminopropyl)-7-cyanoindolin-1-yl)propyl benzoate (2R,3R)-2,3-dihydroxysuccinate typically involves several steps, including:
The synthesis may require careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and selectivity. Techniques such as chromatography are often employed for purification.
The molecular structure of (R)-3-(5-(2-Aminopropyl)-7-cyanoindolin-1-yl)propyl benzoate (2R,3R)-2,3-dihydroxysuccinate features:
The molecular formula can be represented as C₁₈H₁₈N₂O₄, with a molar mass calculated based on its constituent atoms. The stereochemistry is crucial for its biological activity, emphasizing the importance of chirality in drug design.
The compound undergoes various chemical reactions typical for organic compounds:
Each reaction step requires optimization for yield and purity. Reaction conditions such as solvent choice and temperature play critical roles in determining the outcome.
The mechanism by which (R)-3-(5-(2-Aminopropyl)-7-cyanoindolin-1-yl)propyl benzoate (2R,3R)-2,3-dihydroxysuccinate exerts its biological effects likely involves interaction with specific biological targets:
Research into its mechanism would typically involve binding studies and assays to determine its efficacy and potency against target proteins.
(R)-3-(5-(2-Aminopropyl)-7-cyanoindolin-1-yl)propyl benzoate (2R,3R)-2,3-dihydroxysuccinate has potential applications in:
The systematic IUPAC name (R)-3-(5-(2-aminopropyl)-7-cyanoindolin-1-yl)propyl benzoate (2R,3R)-2,3-dihydroxysuccinate precisely defines the compound’s molecular architecture. It comprises two distinct components:
The molecular formula is C₂₆H₃₁N₃O₈, with a molecular weight of 513.54 g/mol, as verified by multiple analytical sources [1] [3] [9]. Key structural features include:
Representative Structural Encodings:
O=C(OCCCN1CCC2=C1C(C#N)=CC(C[C@H](N)C)=C2)C3=CC=CC=C3.OC([C@@H]([C@H](C(O)=O)O)O)=O [3] [10] The deliberate use of the (2R,3R)-enantiomer of 2,3-dihydroxysuccinic acid (tartaric acid) as the counterion is critical for optimizing the compound’s physicochemical properties:
Table 1: Stereochemical Descriptors of Key Components
| Component | Stereochemical Notation | Role |
|---|---|---|
| Aminopropyl Side Chain | (R) | Determines binding affinity to biological targets (e.g., α1A-adrenoceptors) |
| Dihydroxysuccinate Ion | (2R,3R) | Ensures crystalline stability and salt solubility |
This compound is recognized under multiple aliases and registry numbers across chemical databases and supplier catalogs:
Table 2: Registry Identifiers and Supplier Codes
| Identifier Type | Value | Source/Context |
|---|---|---|
| CAS No. | 239463-85-5 | Universal identifier for the salt form |
| MDL No. | MFCD16038449 | Database identifier for chemical sourcing |
| Cat. No. (ChemScene) | CS-M1430 | Commercial supplier stock code |
| Cat. No. (Accela) | SY110995 | Commercial supplier stock code |
| Cat. No. (Arctom) | AS687955 | Commercial supplier stock code |
| Pharmacological Role | Main Chain of Silodosin | Refers to its structural role in the API silodosin |
The compound’s purity in commercial supplies typically exceeds 99.63% (HPLC), meeting stringent standards for pharmaceutical reference materials [3] [4]. Its storage requires controlled conditions (-20°C, sealed, anhydrous) to preserve stability due to the hygroscopic nature of the dihydroxysuccinate component [4] [9].
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4